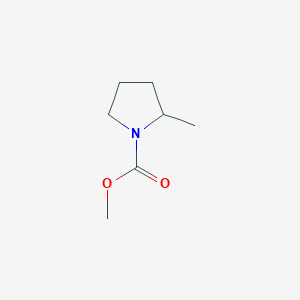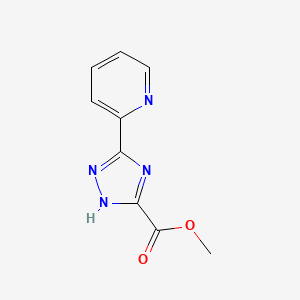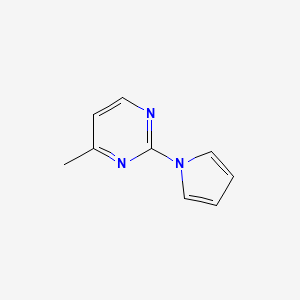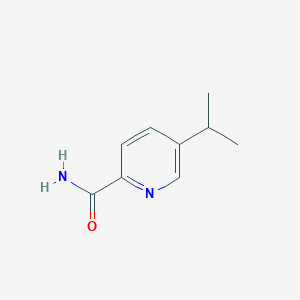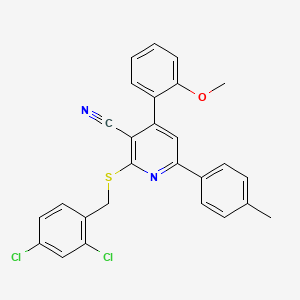
2-((2,4-Dichlorobenzyl)thio)-4-(2-methoxyphenyl)-6-(p-tolyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2,4-Dichlorobenzyl)thio)-4-(2-methoxyphenyl)-6-(p-tolyl)nicotinonitrile is a synthetic organic compound that belongs to the class of nicotinonitriles. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-Dichlorobenzyl)thio)-4-(2-methoxyphenyl)-6-(p-tolyl)nicotinonitrile typically involves multi-step organic reactions. The starting materials often include 2,4-dichlorobenzyl chloride, 2-methoxyphenylboronic acid, and p-tolylboronic acid. The key steps may involve:
Nucleophilic Substitution: Reacting 2,4-dichlorobenzyl chloride with a thiol compound to form the thioether linkage.
Suzuki Coupling: Using palladium-catalyzed cross-coupling reactions to attach the 2-methoxyphenyl and p-tolyl groups to the nicotinonitrile core.
Cyclization: Forming the nicotinonitrile ring through cyclization reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((2,4-Dichlorobenzyl)thio)-4-(2-methoxyphenyl)-6-(p-tolyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Nucleophiles such as amines, alcohols, or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activity, including antimicrobial or anticancer properties.
Medicine: Potential therapeutic agent for treating specific diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-((2,4-Dichlorobenzyl)thio)-4-(2-methoxyphenyl)-6-(p-tolyl)nicotinonitrile would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- **2-((2,4-Dichlorobenzyl)thio)-4-(2-methoxyphenyl)-6-(p-tolyl)pyridine
- **2-((2,4-Dichlorobenzyl)thio)-4-(2-methoxyphenyl)-6-(p-tolyl)quinoline
Uniqueness
2-((2,4-Dichlorobenzyl)thio)-4-(2-methoxyphenyl)-6-(p-tolyl)nicotinonitrile is unique due to its specific substitution pattern on the nicotinonitrile core, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C27H20Cl2N2OS |
|---|---|
Molecular Weight |
491.4 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-4-(2-methoxyphenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C27H20Cl2N2OS/c1-17-7-9-18(10-8-17)25-14-22(21-5-3-4-6-26(21)32-2)23(15-30)27(31-25)33-16-19-11-12-20(28)13-24(19)29/h3-14H,16H2,1-2H3 |
InChI Key |
UACZWQYZJPBVKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3OC)C#N)SCC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-2-azabicyclo[2.2.1]heptan-6-one](/img/structure/B11774343.png)
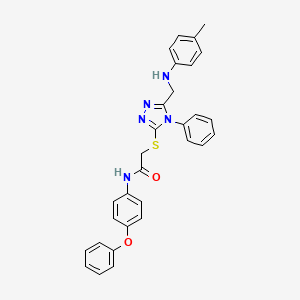
![7-Chloro-1-methoxydibenzo[b,d]furan-4-carboxylic acid](/img/structure/B11774350.png)
![6,7-Dimethyl-5,6,7,8-tetrahydrotetrazolo[1,5-b][1,2,4]triazine](/img/structure/B11774371.png)
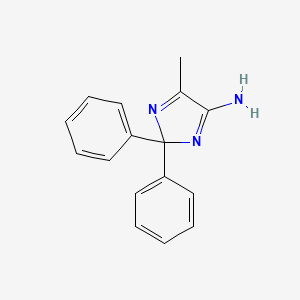
![6-Bromo-2-chloropyrido[3,4-d]pyrimidine](/img/structure/B11774386.png)
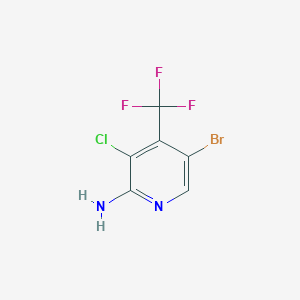
![Ethyl 6-(trifluoromethoxy)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B11774401.png)
